molecular formula C9H11FN2O B1400420 (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide CAS No. 905587-17-9

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide

Cat. No. B1400420
M. Wt: 182.19 g/mol
InChI Key: KGYJIHIDZCEYAU-LURJTMIESA-N
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Description

“(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide” is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluoropyridine ring attached to an ethyl group, which is further connected to an acetamide group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 182.19500, a molecular formula of C9H11FN2O, and a LogP value of 1.80870 . Other properties such as melting point, boiling point, and density are not specified .

Safety And Hazards

The safety data sheet (SDS) for this compound provides information on its hazards, handling and storage, exposure controls and personal protection, and first-aid measures . For detailed safety information, it is recommended to refer to the SDS.

properties

IUPAC Name

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(12-7(2)13)9-4-3-8(10)5-11-9/h3-6H,1-2H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYJIHIDZCEYAU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735670
Record name N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide

CAS RN

905587-17-9
Record name N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Pd/C (100 mg) was added to a solution of N-(1-(5-fluoropyridin-2-yl)vinyl)acetamide (440 g, 2.2 mmol) in EtOH (10 mL) and the mixture was stirred continuously under hydrogen atmosphere at 20-35° C. for 1.5 h. The reaction mixture was filtered over a celite bed- and the filtrate was concentrated under reduced pressure to afford 415 g of the title compound as a yellowish brown liquid. MS (ESI): m/z 183 (M+H).
Quantity
440 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
T Wang, ML Lamb, DA Scott, H Wang… - Journal of medicinal …, 2008 - ACS Publications
The design, synthesis and biological evaluation of a series of 4-aminopyrazolylpyrimidines as potent Trk kinase inhibitors is reported. High-throughput screening identified a promising …
Number of citations: 78 pubs.acs.org

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